molecular formula C15H23NO B1420140 N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine CAS No. 1019594-13-8

N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine

Cat. No.: B1420140
CAS No.: 1019594-13-8
M. Wt: 233.35 g/mol
InChI Key: MZSAJSIBNOUZAG-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine is a chemical compound for research and experimental use. It is structurally characterized by a cyclohexane ring substituted with a methyl group and an amine functional group, which is further extended by a (2-methoxyphenyl)methyl moiety. This structure places it in a class of synthetic amino derivatives that are of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, featuring an amine attached to a cyclohexane ring and an aromatic methoxy group, have been investigated for their potential biological activities . Specifically, research into analogous molecules has highlighted their relevance as potential scaffolds for central nervous system (CNS) targets . For instance, the non-xanthine compound vipadenant, an adenosine A2A receptor antagonist, was successfully developed from a similar chemical class and demonstrated significant efficacy in clinical trials for Parkinson's disease, showing its ability to improve motor function in patients . This suggests that this compound may serve as a valuable research chemical for neuroscientists and pharmacologists exploring new therapeutic agents for neurological disorders. Furthermore, its structure suggests potential for good brain penetration, a critical property for CNS-active compounds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should conduct all necessary experimental characterizations, including but not limited to spectral analysis (NMR, MS) and determination of purity (HPLC), to confirm the identity and properties of the compound for their specific applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-6-5-8-14(10-12)16-11-13-7-3-4-9-15(13)17-2/h3-4,7,9,12,14,16H,5-6,8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSAJSIBNOUZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Starting materials:

    • 3-methylcyclohexan-1-amine (nucleophile)
    • 2-methoxybenzyl chloride (electrophile)
  • Reaction conditions:

    • Base (e.g., sodium hydride, potassium carbonate, or triethylamine) to deprotonate the amine and facilitate nucleophilic substitution
    • Solvent: polar aprotic solvents such as tetrahydrofuran or acetonitrile are commonly used
    • Temperature: typically ambient to moderate heating (25–80 °C)
  • Mechanism:

    • The lone pair on the nitrogen of 3-methylcyclohexan-1-amine attacks the electrophilic benzylic carbon of 2-methoxybenzyl chloride, displacing the chloride ion and forming the N-benzylated product.

Detailed Preparation Methods

Direct N-Benzylation

This method involves the direct alkylation of 3-methylcyclohexan-1-amine with 2-methoxybenzyl chloride:

  • Procedure:

    • Dissolve 3-methylcyclohexan-1-amine in a dry polar aprotic solvent under inert atmosphere.
    • Add a base such as potassium carbonate or sodium hydride to generate the free amine anion.
    • Slowly add 2-methoxybenzyl chloride dropwise while stirring.
    • Stir the reaction mixture at room temperature or slightly elevated temperature for several hours.
    • Quench the reaction, extract the product with an organic solvent, and purify by recrystallization or chromatography.
  • Advantages:

    • Straightforward, one-step alkylation.
    • High atom economy.
  • Limitations:

    • Possible formation of over-alkylated tertiary amines.
    • Requires control of reaction stoichiometry and conditions to minimize side products.

Reductive Amination Approach

Alternatively, the compound can be synthesized via reductive amination of 3-methylcyclohexanone with 2-methoxybenzylamine:

  • Procedure:

    • React 3-methylcyclohexanone with 2-methoxybenzylamine in the presence of a reducing agent.
    • Use reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride, which selectively reduce imines formed in situ.
    • The reaction proceeds in solvents like dichloromethane or methanol at room temperature.
    • After completion, the product is isolated by standard extraction and purification methods.
  • Advantages:

    • Mild conditions.
    • High selectivity for secondary amine formation.
    • Avoids over-alkylation.
  • Limitations:

    • Requires availability of 3-methylcyclohexanone.
    • Use of reducing agents may require careful handling.

Research Findings and Data

While specific literature on the exact preparation of this compound is limited, analogous compounds provide valuable insights:

Parameter Data / Notes
Molecular Formula C15H23NO
Molecular Weight Approximately 233.35 g/mol
Typical Solvents Tetrahydrofuran, acetonitrile, dichloromethane
Common Bases Potassium carbonate, sodium hydride, triethylamine
Reducing Agents (for reductive amination) Sodium triacetoxyborohydride, sodium cyanoborohydride
Reaction Temperature Ambient to 80 °C
Reaction Time 2–24 hours, depending on method and scale

Comparative Analysis of Methods

Aspect Direct N-Benzylation Reductive Amination
Starting Materials 3-methylcyclohexan-1-amine + 2-methoxybenzyl chloride 3-methylcyclohexanone + 2-methoxybenzylamine + reducing agent
Reaction Conditions Base, polar aprotic solvent, moderate heat Mild, room temperature, reducing agent
Selectivity Risk of over-alkylation High selectivity for secondary amine
Purification Complexity Moderate, possible side products Generally cleaner product, easier purification
Scalability Well-suited for scale-up Suitable but requires careful reducing agent handling

Chemical Reactions Analysis

N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Methoxy vs. 4-Methoxy Substitution

The 4-methoxy isomer (N-[(4-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine) shares identical molecular weight and formula but differs in methoxy group placement. Key differences:

  • Physicochemical Properties : The 2-methoxy isomer may exhibit higher lipophilicity (logP) due to intramolecular hydrogen bonding, affecting blood-brain barrier penetration .
Property N-[(2-Methoxyphenyl)methyl]-3-methylcyclohexan-1-amine N-[(4-Methoxyphenyl)methyl]-3-methylcyclohexan-1-amine
Molecular Formula C₁₅H₂₃NO C₁₅H₂₃NO
Molecular Weight (g/mol) 233.35 233.35
Methoxy Position 2-position 4-position
LogP (Predicted) ~3.2 (estimated) ~2.8 (estimated)

NBOMe Derivatives: Structural and Functional Contrasts

NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share the N-(2-methoxyphenyl)methyl group but feature a phenethylamine backbone with halogen substitutions (I, Br, Cl). Key distinctions:

  • Backbone Structure : NBOMes use an ethanamine core, whereas the target compound employs a cyclohexylamine, reducing conformational flexibility.
  • Potency: NBOMes exhibit nanomolar affinity for 5-HT₂A receptors, causing intense hallucinogenic effects and high toxicity (e.g., seizures, fatalities) . The cyclohexanamine derivative likely has weaker receptor engagement due to steric bulk and lack of halogenated aromatic rings.
  • Molecular Weight : NBOMes (e.g., 25I-NBOMe: 413.29 g/mol) are significantly heavier than the target compound (233.35 g/mol) .

Cyclohexanamine and Cyclopentanamine Analogs

  • 3-Methoxyeticyclidin (N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine):
    • Features an N-ethyl group and 3-methoxyphenyl substitution.
    • Higher lipophilicity (logP ~3.5) due to ethyl substitution, enhancing CNS penetration .

Anti-Parasitic Benzimidazole Analogs

Compound 8 (N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine) shares a 2-methoxyphenyl group but replaces the cyclohexylamine with a benzimidazole core. This structural shift confers anti-leishmanial activity, highlighting the role of aromatic heterocycles in targeting parasitic enzymes .

Biological Activity

N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a methyl group and a methoxyphenyl moiety, which contributes to its unique pharmacological profile. The presence of the amine functional group allows for hydrogen bonding with biological targets, potentially influencing various biochemical pathways.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer properties:

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involved in mood regulation and pain perception. Similar compounds have demonstrated:

  • Antidepressant Properties : The ability to modulate serotonin and norepinephrine levels may position this compound as a candidate for further exploration in treating depression.
  • Analgesic Effects : Its influence on pain pathways indicates potential use in pain management therapies.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:

  • Receptor Binding : The amine group can form hydrogen bonds with active sites on receptors, influencing their activity. For instance, binding to serotonin receptors may enhance mood-lifting effects.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
AntidepressantModulation of neurotransmitter levels
AnalgesicInfluence on pain perception

Case Study: Anticancer Activity

A study focusing on the anticancer properties of structurally similar compounds demonstrated that certain derivatives could inhibit cell proliferation in breast cancer cell lines. The mechanism involved the activation of apoptotic pathways through caspase activation. Although direct studies on this compound are scarce, these findings suggest similar potential for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine, and how can purity be maximized?

  • Methodology : Reductive amination is a common approach, involving the reaction of 3-methylcyclohexanone with 2-methoxyphenylmethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). Multi-step synthesis may include protecting-group strategies to prevent side reactions. Purity (>95%) is achieved via column chromatography or recrystallization, validated by HPLC and NMR .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), cyclohexane protons (δ 1.2–2.5 ppm), and aromatic protons (δ 6.7–7.3 ppm) to confirm substitution patterns .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~274) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and confirm the tertiary amine geometry .

Q. How can in vitro pharmacological models assess the compound's biological activity?

  • Methodology :

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT), dopamine (D2), or σ receptors using radioligand displacement (e.g., [3H]Ketanserin for 5-HT2A) .
  • Enzyme Inhibition Studies : Evaluate monoamine oxidase (MAO) or cytochrome P450 inhibition via fluorometric or colorimetric substrates .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced CNS activity?

  • Methodology :

  • Substituent Variation : Replace the methoxy group with halogens (e.g., Cl) or alkyl chains to modulate lipophilicity and blood-brain barrier penetration.
  • Cyclohexane Ring Modifications : Introduce sp3-hybridized substituents (e.g., gem-dimethyl) to enhance conformational rigidity and receptor selectivity.
  • Pharmacophore Mapping : Use computational docking (e.g., AutoDock Vina) to predict interactions with target receptors like NMDA or σ-1 .

Q. What pharmacokinetic challenges arise in evaluating ADME properties, and how are they addressed?

  • Methodology :

  • Absorption : Caco-2 cell monolayers assess intestinal permeability; logP values >2.5 suggest favorable passive diffusion .
  • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation or demethylation metabolites via LC-MS/MS .
  • Excretion : Radiolabeled compound (14C/3H) tracks renal/biliary elimination in preclinical models .

Q. How do receptor binding assays resolve contradictions in reported pharmacological activities?

  • Methodology :

  • Cross-Receptor Profiling : Compare Ki values across 50+ targets (e.g., GPCRs, ion channels) to identify off-target effects.
  • Functional Assays : Use calcium flux (FLIPR) or cAMP assays to distinguish agonist/antagonist behavior at serotonin receptors .

Q. What experimental strategies reconcile discrepancies in synthesis yields or bioactivity data across studies?

  • Methodology :

  • Reproducibility Protocols : Standardize reaction conditions (solvent, temperature, catalyst) and validate purity thresholds.
  • Meta-Analysis : Pool data from independent labs to identify outliers; apply multivariate statistics (ANOVA) to isolate variables (e.g., stereochemistry) impacting bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine
Reactant of Route 2
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N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine

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